Aphanamol I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,3aR,8aR)-7-(hydroxymethyl)-3a-methyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydroazulen-4-one |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-6-7-15(3)13(12)8-11(9-16)4-5-14(15)17/h8,10,12-13,16H,4-7,9H2,1-3H3/t12-,13-,15+/m0/s1 |
InChI Key |
GOLVWBBRGXFBMA-KCQAQPDRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]1C=C(CCC2=O)CO)C |
Canonical SMILES |
CC(C)C1CCC2(C1C=C(CCC2=O)CO)C |
Synonyms |
aphanamol I aphanamol-I |
Origin of Product |
United States |
Natural Abundance and Botanical Sourcing
Identification of Primary Plant Sources
The primary botanical source of Aphanamol I is Aphanamixis grandifolia. nih.govd-nb.info It was first isolated from the fruit peel of this timber tree. nih.govd-nb.info The compound has also been isolated from Aglaia grandis. stuartxchange.org Additionally, various other chemical constituents have been identified from related species such as Aphanamixis polystachya and Aglaia spectabilis, including other terpenoids, limonoids, and flavonoids. jocpr.comresearchgate.netnih.gov
The genus Aglaia is a significant source of diverse bioactive compounds, including rocaglamide (B1679497) derivatives, lignans, flavonoids, bisamides, and numerous terpenoids. nih.gov Aphanamixis polystachya is also rich in chemical constituents, with reports of diterpenes, limonoids, triterpenes, and sesquiterpenes from its leaves, bark, and seeds. jocpr.comwikipedia.org
Geographic Distribution and Ecological Significance
The plant sources of this compound and related compounds are primarily found in tropical regions of Asia and the Indo-Australian region. theferns.infokew.orgkew.orgthieme-connect.com
Aphanamixis polystachya , known as the pithraj tree, is native to a wide area including India, Pakistan, Nepal, Bhutan, Bangladesh, Myanmar, Sri Lanka, southern China, and extending through Southeast Asia to New Guinea. wikipedia.orgtheferns.infokew.org It typically grows in evergreen or open degraded forests at altitudes of 400 to 600 meters, often along rivers. biotik.org
Aglaia spectabilis has a native range from southern and southeastern Yunnan in China, across tropical Asia, to Northern Queensland in Australia. kew.orgwikipedia.orgmindat.orgtheferns.info It is a versatile tree, growing as a small shrub to a large emergent tree up to 40 meters tall in various habitats, including rainforests, coastal swamps, and along seashores. wikipedia.orgtheferns.info Hornbills play a crucial role in the dispersal of Aglaia spectabilis seeds. wikipedia.org
Ethnobotanical Context and Traditional Use Relevance in Research
The plants from which this compound and its chemical relatives are sourced have a long history of use in traditional medicine, which has often guided scientific research.
Aphanamixis polystachya is a well-known medicinal plant in Ayurveda and other traditional systems in India and Asia. wikipedia.orgnparks.gov.sgresearchgate.netijpacr.com Various parts of the tree are used to treat a wide range of ailments, including liver and spleen disorders, tumors, ulcers, rheumatism, and skin diseases. researchgate.netijpacr.comglobalresearchonline.net The bark, in particular, is noted for its use in abdominal complaints and as an astringent. globalresearchonline.netresearchgate.net The seeds and their oil have been used for muscular pain and rheumatism. globalresearchonline.net
Aglaia spectabilis also has a history of traditional use. wikipedia.org In India, the leaves have been applied as a poultice for stomachaches, and infusions of the leaves and fruits are used to treat worm infections, fever, and diarrhea. stuartxchange.org The fruit is consumed to relieve coughing in some communities. stuartxchange.org The plant is also recognized in traditional medicine for treating skin allergies and dysentery. researchgate.net The investigation into the chemical constituents of these plants, including the discovery of insecticidal compounds like rocaglamides in Aglaia spectabilis, often runs parallel to their ethnobotanical uses. stuartxchange.orgresearchgate.net
Isolation and Purification Methodologies for Research Grade Material
Chromatographic Separation Techniques
Chromatographic methods are central to the purification of Aphanamol I from the crude extract. Given the complexity of the initial extract, which contains a diverse array of phytochemicals, a combination of different chromatographic techniques is typically employed to achieve high purity.
A common strategy involves an initial separation using column chromatography . This technique fractionates the crude extract based on the differential adsorption of its components to a stationary phase. For sesquiterpenoids like this compound, a silica (B1680970) gel stationary phase is often utilized, with a gradient elution system of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297). The polarity of the solvent system is gradually increased to elute compounds of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
Fractions enriched with this compound from column chromatography undergo further purification using High-Performance Liquid Chromatography (HPLC) . Reversed-phase HPLC, with a C18 column, is a powerful tool for separating compounds with similar polarities. A typical mobile phase for the separation of sesquiterpenoids would be a mixture of methanol and water or acetonitrile and water. The high resolution of HPLC allows for the isolation of this compound from closely related structural analogues.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | Initial fractionation of crude extract |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water | High-resolution purification of enriched fractions |
Extraction Protocols from Biological Matrices
The journey to pure this compound begins with its extraction from the fruit peel of Aphanamixis grandifolia. The choice of extraction solvent and method is critical to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.
A widely used method for the extraction of sesquiterpenoids from plant material is solvent extraction . The dried and powdered fruit peels are macerated or percolated with an organic solvent. Polar organic solvents such as methanol, ethanol, or ethyl acetate are effective in extracting a broad range of secondary metabolites, including sesquiterpenoids. The selection of the solvent can be optimized to enhance the selectivity for this compound.
Following the initial extraction, a liquid-liquid partitioning step is often employed to further concentrate the sesquiterpenoid fraction. The crude extract is dissolved in a solvent mixture, such as methanol-water, and then partitioned against a non-polar solvent like hexane (B92381). This step helps to remove highly lipophilic compounds, such as fats and waxes, as well as highly polar compounds, thereby enriching the extract in compounds of intermediate polarity like this compound.
| Extraction Step | Description | Typical Solvents |
| Solvent Extraction | Maceration or percolation of dried, powdered plant material. | Methanol, Ethanol, Ethyl Acetate |
| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in immiscible solvents. | Methanol/Water and Hexane |
Purity Assessment for Mechanistic Studies
For this compound to be utilized in mechanistic studies, its purity must be rigorously assessed. A purity of >95% is generally required for such applications. A combination of analytical techniques is used to confirm the identity and purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a primary tool for purity assessment. A sharp, symmetrical peak in the chromatogram at the expected retention time for this compound, with no significant impurity peaks, is indicative of high purity.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to assess purity, particularly for volatile or semi-volatile compounds. The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which can be compared to known standards for confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable technique for both structural elucidation and purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of high purity.
| Analytical Technique | Information Obtained | Indication of High Purity |
| HPLC-DAD/MS | Retention time, UV-Vis spectrum, and mass-to-charge ratio. | A single, sharp, and symmetrical peak. |
| GC-MS | Retention index and mass fragmentation pattern. | A single peak with a mass spectrum matching the reference. |
| NMR Spectroscopy (¹H, ¹³C) | Chemical shifts, coupling constants, and carbon skeleton. | Spectra consistent with the proposed structure and absence of extraneous signals. |
Advanced Spectroscopic and Computational Approaches in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of Aphanamol I, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed to piece together the carbon framework and the relative orientation of protons.
Detailed analysis of ¹H NMR spectra, including chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) experiments, allows for the determination of the relative configuration of the stereocenters. NOE data is particularly crucial in establishing through-space proximities between protons, which helps to define the stereochemical relationships within the molecule. For instance, the comparison of ¹H and ¹³C NMR data of synthetic samples of this compound with those of the natural product has been a key step in confirming the success of total synthesis efforts nih.gov.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Data not available in the search results)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| ... | ... | ... |
Mass Spectrometry (MS) Techniques for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which then fragment in a characteristic manner. The analysis of these fragment ions helps to identify structural motifs and confirm the connectivity of the molecule. For sesquiterpenes like this compound, common fragmentation pathways often involve the loss of small neutral molecules or characteristic cleavages of the ring system.
Table 2: High-Resolution Mass Spectrometry Data for this compound (Data not available in the search results)
| Ion | Calculated m/z | Found m/z | Formula |
|---|
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are pivotal in determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms.
The experimental ECD spectrum of a chiral molecule is a unique fingerprint of its absolute stereochemistry. By comparing the experimental spectrum of this compound with the spectra of related compounds of known absolute configuration or with spectra predicted by theoretical calculations, its absolute configuration can be unambiguously assigned. The total synthesis of (+)-Aphanamol I has been reported, and the positive optical rotation suggests a specific enantiomeric form acs.org. However, detailed ECD or ORD data for this compound were not available in the search results.
X-ray Crystallography in Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. This technique requires the formation of a single, high-quality crystal of the compound.
The search of the available literature did not yield any reports on the successful crystallization and subsequent X-ray crystallographic analysis of this compound. Therefore, its solid-state structure has not been experimentally confirmed by this method.
Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction and Validation
Density Functional Theory (DFT) has become an indispensable tool in the structural elucidation of natural products. DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts and ECD spectra, with a high degree of accuracy.
In the context of this compound, DFT calculations can be employed to:
Predict ¹³C and ¹H NMR chemical shifts: By calculating the magnetic shielding tensors for each nucleus in a computationally modeled structure of this compound, its NMR spectrum can be predicted. Comparing these predicted shifts with the experimental data can help to confirm the proposed structure and assign ambiguous signals.
Simulate ECD spectra: Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum for a given absolute configuration of this compound. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the natural product can be determined. This approach is particularly valuable when X-ray crystallography is not feasible cas.czscispace.comnih.govnih.govnih.gov.
While the application of DFT calculations is a powerful and widely used strategy in the stereochemical analysis of complex molecules, specific studies detailing the use of DFT to predict the spectroscopic data of this compound were not identified in the provided search results.
Biosynthetic Pathway Investigations of Aphanamol I
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Aphanamol I, a guaiane-type sesquiterpenoid, is believed to originate from the universal C15 precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). nih.govresearchgate.net FPP is synthesized in plants through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The formation of the distinctive bicyclo[5.3.0]decane (hydroazulene) core of this compound proceeds through a series of carbocation-driven cyclizations and rearrangements, with several key intermediates.
The initial and crucial step is the cyclization of FPP to form a germacrene intermediate, most likely (+)-germacrene A. researchgate.netnih.gov This is a common and pivotal intermediate in the biosynthesis of many sesquiterpenoids, including other guaianolides. nih.govresearchgate.net Following its formation, germacrene A is thought to undergo protonation, which initiates a second cyclization to generate the guaiane (B1240927) skeleton. This process involves the formation of a guaianyl cation, which can then be deprotonated to form a stable hydrocarbon precursor or be directly acted upon by other enzymes. Subsequent stereospecific hydroxylation events are then required to introduce the hydroxyl groups present in the final this compound structure.
A summary of the proposed biosynthetic precursors and key intermediates is presented in Table 1.
Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Chemical Formula | Role in Pathway |
|---|---|---|
| Farnesyl Diphosphate (FPP) | C₁₅H₂₈O₇P₂ | Primary Precursor |
| (+)-Germacrene A | C₁₅H₂₄ | Key Monocyclic Intermediate |
| Guaianyl Cation | C₁₅H₂₅⁺ | Bicyclic Carbocation Intermediate |
| Guaianediene Intermediate | C₁₅H₂₄ | Putative Hydrocarbon Precursor |
Enzymatic Transformations and Catalytic Mechanisms
The proposed biosynthetic pathway for this compound involves several key enzymatic transformations, primarily catalyzed by two major classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs).
The first committed step is the conversion of the acyclic FPP to the monocyclic (+)-germacrene A. This complex cyclization is catalyzed by a specific type of STS known as (+)-germacrene A synthase (GAS). nih.govwikipedia.orgnih.gov The catalytic mechanism of GAS involves the ionization of FPP to generate a farnesyl cation, which is then guided through a series of conformational changes and intramolecular electrophilic attacks to form the 10-membered ring of germacrene A. nih.gov
Following the formation of germacrene A, the next crucial step is the formation of the bicyclic guaiane skeleton. This is thought to be initiated by the protonation of one of the double bonds in germacrene A, leading to a carbocation that drives the second ring closure. researchgate.net While this could potentially occur spontaneously under acidic conditions, it is more likely to be an enzyme-catalyzed process within the active site of a specific cyclase, ensuring stereochemical control.
The final steps in the biosynthesis of this compound are believed to be a series of hydroxylation reactions. These oxidative transformations are typically catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov These heme-containing enzymes are known for their ability to introduce hydroxyl groups at specific and often non-activated carbon atoms with high regio- and stereoselectivity. nih.gov In the case of this compound, at least two distinct hydroxylation steps would be required to introduce the hydroxyl groups at the correct positions on the guaiane skeleton. The precise sequence of these hydroxylations is currently unknown.
The proposed enzymatic transformations are summarized in Table 2.
Table 2: Proposed Enzymatic Transformations in this compound Biosynthesis
| Transformation | Enzyme Class | Putative Enzyme | Catalytic Mechanism |
|---|---|---|---|
| FPP to (+)-Germacrene A | Sesquiterpene Synthase (STS) | (+)-Germacrene A Synthase (GAS) | Isomerization and cyclization of FPP |
| (+)-Germacrene A to Guaiane Skeleton | Cyclase | Guaiane Synthase (hypothetical) | Protonation-initiated bicyclization |
| Guaiane skeleton to this compound | Monooxygenase | Cytochrome P450 (CYP) | Regio- and stereospecific hydroxylation |
Total Synthesis and Synthetic Methodologies for Aphanamol I and Analogues
Historical Perspectives and Early Synthetic Strategies
The quest to synthesize Aphanamol I has a rich history, with several research groups contributing notable early approaches. Initial forays into the synthesis of this natural product laid the groundwork for more refined and efficient strategies that would follow. The groups of Mehta, Wickberg, Harmata, and Wender were among the pioneers in tackling the synthetic challenges posed by this compound. nih.govd-nb.info
Early asymmetric syntheses frequently relied on the use of (R)-(+)-limonene as a chiral starting material. nih.govrsc.orgrsc.org Mehta and colleagues, for instance, developed an enantioselective approach starting from (R)-(+)-limonene, which established the absolute configuration of (+)-Aphanamol I. rsc.orgrsc.org Their strategy involved key steps such as a diastereoselective acyclic Claisen rearrangement and an enone-olefin cyclization. nih.govd-nb.info Wickberg's group also utilized limonene (B3431351), employing a photochemical cycloaddition followed by a Grob-type fragmentation as a key sequence. nih.govd-nb.info
Harmata's contribution was a synthesis of racemic this compound that featured a pivotal [4+3] allyl cation/diene cycloaddition to construct the core bicyclo[5.3.0]decane skeleton. nih.govd-nb.info This approach highlighted the utility of cycloaddition reactions in efficiently assembling the seven-membered ring of the hydroazulene system.
These early endeavors not only achieved the synthesis of this compound but also demonstrated the versatility of different synthetic methodologies, including rearrangements, cyclizations, and cycloadditions, in the context of complex natural product synthesis. They set the stage for the development of more advanced and stereoselective methods.
Stereoselective and Enantioselective Total Synthesis Approaches
Building upon the foundational early work, subsequent synthetic efforts have increasingly focused on achieving higher levels of stereoselectivity and enantioselectivity, moving beyond reliance on chiral pool starting materials to the application of modern asymmetric catalysis.
Chiral Pool-Based Syntheses
The use of readily available chiral molecules as starting materials, known as the chiral pool approach, has been a cornerstone in the asymmetric synthesis of this compound. (R)-(+)-limonene, in particular, has proven to be a popular and effective starting point due to its inherent chirality, which can be strategically transferred to the target molecule. nih.govrsc.orgrsc.org
The synthesis developed by Mehta's group is a prime example of a chiral pool-based strategy. rsc.orgrsc.org They successfully converted (R)-(+)-limonene into a key bicyclic enone intermediate. rsc.org This transformation set the stage for the crucial stereochemical control required for the remainder of the synthesis. Their work not only led to the total synthesis of (+)-Aphanamol I but also unequivocally confirmed its absolute stereochemistry. rsc.orgrsc.org
Similarly, the Wender group's asymmetric synthesis of (+)-Aphanamol I utilized (R)-(+)-limonene. acs.orgnih.gov Their approach involved the convergent assembly of a key cycloaddition precursor from (R)-(+)-limonene and a cyclopropane (B1198618) diester. acs.orgnih.gov This strategy effectively leveraged the existing stereocenter in limonene to control the stereochemical outcome of the synthesis.
These syntheses highlight the power of the chiral pool approach in providing an efficient pathway to enantiomerically pure natural products. By starting with a molecule that already possesses the desired chirality, chemists can often simplify the synthetic route and avoid the need for challenging asymmetric transformations later in the sequence.
Asymmetric Catalysis in Key Transformations
A significant advancement in the synthesis of this compound has been the incorporation of asymmetric catalysis to induce chirality, thereby offering an alternative to the chiral pool approach. This has allowed for more flexible and potentially more efficient synthetic routes.
A notable example is a synthesis that employs a catalytic enantioselective conjugate addition as a key step. nih.govd-nb.info This strategy features the addition of an acetylene (B1199291) to an α,β-unsaturated aldehyde, catalyzed by a chiral rhodium complex. nih.gov This reaction proceeds with high enantioselectivity, establishing a key stereocenter early in the synthesis. nih.govd-nb.info This enantioselective conjugate addition, followed by an oxidative radical cyclization and a ring-expanding Claisen rearrangement, provides a highly efficient route to (+)-Aphanamol I. nih.gov
The Wender group's work on metal-catalyzed [5+2] cycloadditions has also opened avenues for asymmetric catalysis in the synthesis of the this compound core. acs.orgstanford.edu While their initial asymmetric synthesis relied on a chiral pool starting material, the development of enantioselective metal-catalyzed cycloadditions presents a powerful tool for future syntheses. acs.orgnih.gov The use of chiral ligands in conjunction with metal catalysts can, in principle, control the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product.
These examples underscore the shift towards more modern and versatile methods for controlling stereochemistry in the synthesis of complex molecules like this compound. Asymmetric catalysis offers the potential to create either enantiomer of the natural product and provides a platform for the synthesis of a wider range of analogues.
Cycloaddition Reactions in Core Structure Construction
Cycloaddition reactions have proven to be exceptionally powerful tools for the rapid and efficient construction of the bicyclo[5.3.0]decane core of this compound. These reactions allow for the formation of multiple carbon-carbon bonds and the establishment of several stereocenters in a single step, often with a high degree of stereocontrol. sci-hub.se
Metal-Catalyzed [5+2] Cycloadditions
The metal-catalyzed [5+2] cycloaddition of a vinylcyclopropane (B126155) and an allene (B1206475) has emerged as a particularly elegant and effective strategy for the synthesis of the this compound skeleton. nih.govacs.orgthieme-connect.com The Wender group pioneered this approach, demonstrating that a rhodium(I) catalyst can efficiently promote the cycloaddition of a suitably designed precursor to form the hydroazulene ring system with excellent diastereoselectivity. acs.orgnih.govacs.org
In their asymmetric total synthesis of (+)-Aphanamol I, the key cycloaddition precursor, an allene tethered to a vinylcyclopropane, was assembled from (R)-(+)-limonene. acs.orgnih.gov The subsequent rhodium-catalyzed [5+2] cycloaddition proceeded with complete chemo-, endo/exo-, and diastereoselectivity, furnishing the bicyclo[5.3.0]decane core in a remarkable 93% yield. acs.orgnih.gov This key step served as the first example of a tetrasubstituted allenyl-vinylcyclopropane [5+2] cycloaddition. acs.orgacs.org This work established that excellent control of relative stereochemistry can be achieved with appropriate substitution on the tether connecting the reacting partners. acs.org
The success of this strategy highlights the synthetic utility of metal-catalyzed higher-order cycloadditions in the construction of complex cyclic systems found in natural products. wikipedia.org
| Key Features of the Metal-Catalyzed [5+2] Cycloaddition in this compound Synthesis |
| Reaction Type |
| Reactants |
| Catalyst |
| Key Outcome |
| Selectivity |
| Significance |
[4+3] Cycloaddition Strategies
The [4+3] cycloaddition reaction offers another powerful and convergent approach to the seven-membered ring of the this compound core. sci-hub.se This strategy typically involves the reaction of a diene with a three-carbon allyl cation equivalent. sci-hub.seacs.org
Harmata's synthesis of racemic this compound prominently features an intramolecular [4+3] cycloaddition as the key ring-forming step. nih.govsci-hub.seacs.org In this synthesis, an alkoxyallylic cation is generated from an allylic alcohol precursor, which then undergoes an endo cycloaddition with a tethered diene to construct the bicyclo[5.3.0]decane framework. sci-hub.se This approach demonstrates the effectiveness of the [4+3] cycloaddition for assembling the hydroazulene skeleton.
Radical-Mediated Cyclizations in Polycyclic Framework Assembly
Radical cyclizations have emerged as a robust tool in organic synthesis for the construction of cyclic and polycyclic systems. mdpi.com A highly efficient synthesis of both racemic and enantiopure (+)-Aphanamol I by Ferrara and Burton features an oxidative radical cyclization as a central step to assemble a key bicyclic intermediate. nih.govox.ac.uk This strategy focuses on the manganese(III)-mediated cyclization of an acyclic dienyl malonate precursor to form a [3.3.0]-bicyclic lactone, which serves as a versatile platform for the synthesis. nih.govmdpi.com
The key transformation involves the treatment of a specifically functionalized 4,6-heptadienyl malonate with manganese(III) acetate (B1210297) and copper(II) triflate in refluxing acetonitrile. nih.govmdpi.comresearchgate.net This oxidant system generates a malonyl radical, which undergoes a 5-exo-trig cyclization onto the proximal double bond. nih.gov The resulting radical intermediate is then trapped by the second double bond to forge the bicyclic framework, ultimately yielding the vinyl-substituted [3.3.0]-bicyclic γ-lactone. nih.govmdpi.com This oxidative cyclization proved to be highly effective, proceeding in good yield and with predictable stereocontrol based on the Beckwith–Houk model for radical cyclizations. nih.gov
In the racemic synthesis, the dienyl malonate (±)-14 was converted to the bicyclic lactones (±)-15 with an 89% yield. nih.govresearchgate.net For the enantioselective route, the chiral, non-racemic substrate (+)-14 underwent the same oxidative radical cyclization to afford the enantiopure bicyclic lactone (+)-15 in 74% yield. researchgate.netd-nb.info This step was pivotal in both synthetic approaches, efficiently establishing the core structure required for subsequent elaboration into (+)-Aphanamol I. mdpi.com
| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |
| 1 | Racemic Dienyl Malonate (±)-14 | Mn(OAc)₃, Cu(OTf)₂, MeCN, reflux | Bicyclic Lactone (±)-15 | 89% | nih.govresearchgate.net |
| 2 | Enantiopure Dienyl Malonate (+)-14 | Mn(OAc)₃, Cu(OTf)₂, MeCN, reflux | Bicyclic Lactone (+)-15 | 74% | researchgate.netd-nb.info |
Development of Novel Synthetic Reagents and Reaction Conditions
The total synthesis of this compound has been a platform for the development and application of novel synthetic methods and reagents. One of the most significant contributions is the rhodium-catalyzed intramolecular [5+2] cycloaddition of an allene and a vinylcyclopropane, developed by the Wender group. nih.govnih.gov This reaction provided a convergent and highly efficient route to the bicyclo[5.3.0]decane core of this compound, proceeding with complete chemo-, endo/exo-, and diastereoselectivity in 93% yield. nih.gov The development of this transition metal-catalyzed higher-order cycloaddition represents a powerful tool for the synthesis of seven-membered rings. scripps.edu The assembly of the required cycloaddition precursor also involved a novel decarboxylative dehydration reaction. nih.govresearchgate.net
In a different approach, the Burton group's synthesis showcased the use of a specific oxidant system, manganese(III) acetate in conjunction with copper(II) triflate, for the key oxidative radical cyclization step. nih.govmdpi.comresearchgate.net While manganese(III) acetate is a known oxidant for generating radicals, its effective use with a copper(II) co-oxidant in this context was crucial for the high-yield formation of the [3.3.0]-bicyclic lactone. nih.govmdpi.com Furthermore, their enantioselective synthesis introduced a catalytic asymmetric conjugate addition using a rhodium catalyst and the chiral ligand (S)-DTBM-segphos to set the stereochemistry early in the sequence, demonstrating a modern approach to asymmetric synthesis. nih.govd-nb.info
The synthesis by Wickberg relied on specific photochemical conditions, using a medium-pressure mercury lamp to effect the key [2+2] cycloaddition. ethz.ch The subsequent fragmentation of the cyclobutane (B1203170) ring was induced by lithium methoxide (B1231860) (LiOMe) in methanol, a specific set of basic conditions chosen to promote the desired Grob-type fragmentation over other potential side reactions. ethz.ch
Retrosynthetic Analysis and Strategic Disconnections
The various total syntheses of this compound are distinguished by their core retrosynthetic strategies and the key bond disconnections used to simplify the complex hydroazulene structure. nih.gov
A prominent strategy, employed by Burton and Ferrara, disconnects the bicyclo[5.3.0]decane skeleton via a ring-expanding Claisen rearrangement. nih.govresearchgate.net This strategic disconnection simplifies the target, (+)-Aphanamol I (1), to a bicyclic enol ether (2). nih.gov This intermediate is envisioned as arising from the methylenation of a [3.3.0]-bicyclic lactone (3). nih.gov The bicyclic lactone itself is the target of the key strategic bond formation, and its retrosynthetic analysis leads to a crucial disconnection via an oxidative radical cyclization, simplifying the structure to an acyclic 4,6-heptadienyl malonate precursor (4). nih.govd-nb.info This retrosynthesis is powerful because it reduces a complex bicyclic target to a flexible acyclic chain, which is assembled using convergent and stereocontrolled reactions. nih.gov
A second distinct approach, utilized by Wickberg, is based on a photochemical cycloaddition. researchgate.netnih.gov The retrosynthetic analysis here involves disconnecting the target via a Grob-type fragmentation, leading back to a strained polycyclic intermediate containing a cyclobutane ring (e.g., 138). ethz.chnih.gov This cyclobutane is disconnected through a [2+2] photocycloaddition (a De Mayo-type reaction), simplifying the problem to the synthesis of a substituted cyclopentene and a 1,3-dicarbonyl equivalent. ethz.chresearchgate.netnih.gov This strategy hinges on the ability of light-mediated reactions to form strained rings that can be subsequently fragmented to reveal the desired carbocyclic framework. nih.gov
A third strategy, developed by Wender, employs a transition metal-catalyzed [5+2] cycloaddition. nih.govscripps.edu The retrosynthetic analysis dismembers the seven-membered ring of the bicyclo[5.3.0]decane core, breaking it down into a vinylcyclopropane component and an allene component tethered together. nih.govacs.org This approach is particularly powerful as it builds the challenging seven-membered ring with high levels of control and efficiency in a single step. nih.gov
Molecular and Cellular Biological Activity Investigations Pre Clinical Focus
In Vitro Assessment of Biological Effects in Cellular Models
Currently, there is a lack of specific data from in vitro studies assessing the biological effects of Aphanamol I on various cellular models. Standard cytotoxicity assays, such as MTT or LDH assays, on cancer cell lines or other cell types have not been reported in the available literature. Consequently, crucial parameters like IC50 (half-maximal inhibitory concentration) values, which quantify the potency of a compound in inhibiting biological or biochemical functions, are not available for this compound.
Molecular Target Identification and Binding Studies
The specific molecular targets of this compound within the cell remain unidentified. Research employing methodologies such as affinity chromatography, proteomics-based approaches, or molecular docking studies to pinpoint the protein or nucleic acid partners of this compound has not been published. Therefore, information regarding its binding affinity, and the nature of its interaction with any specific biological macromolecules is currently unknown.
Investigations into Cellular Signaling Pathway Modulation
There is no available research detailing the effects of this compound on cellular signaling pathways. Key signaling cascades that regulate cellular processes, such as the MAPK, PI3K/Akt, or NF-κB pathways, have not been investigated in the context of this compound exposure. As a result, its potential to modulate these critical cellular communication networks is yet to be determined.
Mechanistic Studies of Anti-proliferative Effects
While "biologically active" often implies potential anti-proliferative properties, specific mechanistic studies to confirm and characterize such effects for this compound are absent from the scientific literature. Investigations into its impact on the cell cycle (e.g., induction of cell cycle arrest at G1, S, or G2/M phases) or its ability to induce apoptosis (programmed cell death) through pathways involving caspases or Bcl-2 family proteins have not been reported.
Anti-inflammatory Mechanism Research
Detailed research into the anti-inflammatory mechanisms of this compound is not currently available. In vitro assays to measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models like macrophages have not been described.
Anti-bacterial Action Mechanism Analysis
There are no published studies investigating the anti-bacterial activity of this compound. Therefore, its spectrum of activity against Gram-positive or Gram-negative bacteria is unknown, and the underlying mechanism of any potential anti-bacterial action has not been explored.
Structure Activity Relationship Sar and Structural Analogue Design
Computational Chemistry in Predictive SAR Studies
Therefore, this request cannot be fulfilled as the foundational research data required to write the article does not appear to exist.
Advanced Analytical Techniques for Aphanamol I Research
Quantitative Analysis in Complex Biological Matrices
The quantitative determination of Aphanamol I and its metabolites in biological fluids such as plasma, urine, or tissue homogenates is fundamental to understanding its pharmacokinetic profile. Given the typically low concentrations of such compounds in vivo, highly sensitive and selective methods are required. The standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). b-ac.co.ukonlinepharmacytech.info
Developing a robust quantitative bioanalytical method involves several critical steps:
Sample Preparation: The primary goal is to extract this compound from the complex biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE) using an immiscible organic solvent such as ethyl acetate (B1210297), or solid-phase extraction (SPE). b-ac.co.uk SPE often provides the cleanest extracts and allows for sample concentration, thereby improving sensitivity.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from its metabolites and other endogenous matrix components. nih.gov A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient mixture of water (often containing a modifier like formic acid to improve ionization) and an organic solvent like acetonitrile or methanol. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detector of choice due to its exceptional selectivity and sensitivity. onlinepharmacytech.info The analysis is typically performed in multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to isolate the precursor ion (the protonated or sodiated molecule of this compound, [M+H]+ or [M+Na]+) in the first quadrupole, fragment it in the collision cell, and then monitor for a specific, characteristic product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix. nih.gov
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov While specific data for an this compound bioanalytical assay is not publicly available, the table below illustrates typical acceptance criteria for such a method based on standards for similar compounds.
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in Human Plasma
| Parameter | Method | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Calibration curve with 8 non-zero standards | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Intra-day Accuracy & Precision | 5 replicates at LLOQ, Low, Mid, High QC levels | Accuracy: within ±15% of nominal; Precision: ≤ 15% CV |
| Inter-day Accuracy & Precision | 3 separate runs at LLOQ, Low, Mid, High QC levels | Accuracy: within ±15% of nominal; Precision: ≤ 15% CV |
| Selectivity | Analysis of 6 blank matrix sources | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Post-extraction spike vs. pure solution | CV of matrix factor across lots ≤ 15% |
| Recovery | Peak area of pre-extraction spike vs. post-extraction spike | Consistent, precise, and reproducible |
| Stability | Freeze-thaw, short-term, long-term, post-preparative | Analyte concentration within ±15% of nominal |
CV: Coefficient of Variation; QC: Quality Control
Chromatographic-Mass Spectrometric (LC-MS/GC-MS) Methods for Metabolite Profiling
Identifying the metabolic fate of this compound is crucial for understanding its mechanism of action and potential toxicity. In vitro models, such as incubation with human liver microsomes (HLMs), are commonly used to predict in vivo metabolism. tandfonline.com Both LC-MS and GC-MS are powerful techniques for separating and identifying these metabolites. creative-proteomics.com
LC-MS for Metabolite Profiling: Liquid chromatography coupled with high-resolution mass spectrometry (HRMS), particularly using technologies like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the preferred method for metabolite identification. tandfonline.comchemrxiv.org The workflow typically involves:
Incubation of this compound with a metabolically active system (e.g., liver microsomes or S9 fractions) fortified with necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation). tandfonline.comnih.gov
Extraction of the parent compound and all potential metabolites.
Analysis using an LC-HRMS system. The high mass accuracy (typically <5 ppm error) of the instrument allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov
Data processing involves comparing the samples treated with the active enzyme system against control samples to pinpoint potential metabolites. The structures of these metabolites are then elucidated by interpreting their fragmentation patterns (MS/MS spectra), which provide clues about the site of metabolic modification. chemrxiv.org
Common metabolic pathways for sesquiterpenes include oxidation (Phase I) and conjugation (Phase II). tandfonline.com For this compound, this would likely involve hydroxylation, dehydrogenation, or epoxidation, followed by glucuronidation or sulfation of the newly introduced hydroxyl groups.
GC-MS for Metabolite Profiling: Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, especially for more volatile or thermally stable metabolites. beilstein-journals.orgnih.gov For analysis by GC, non-volatile metabolites may require derivatization to increase their volatility. The separation on a GC column combined with mass spectral data, which can be compared against extensive libraries like NIST, allows for confident identification of metabolites. nih.gov GC-MS is particularly useful for resolving isomers that may be difficult to separate by LC. researchgate.net
Table 2: Potential Phase I and Phase II Metabolites of this compound (C₁₅H₂₄O) and Expected Mass Shifts
| Metabolic Reaction | Biotransformation | Change in Formula | Mass Shift (Da) |
|---|---|---|---|
| Phase I | Hydroxylation | + O | +15.995 |
| Dihydroxylation | + 2O | +31.990 | |
| Dehydrogenation | - 2H | -2.016 | |
| Epoxidation | + O | +15.995 | |
| Phase II | Glucuronidation (of mono-hydroxylated metabolite) | + C₆H₈O₆ | +176.032 |
Spectroscopic Fingerprinting for Research Sample Characterization
Spectroscopic fingerprinting provides a holistic chemical profile of a sample, which is invaluable for confirming the identity, purity, and consistency of research-grade this compound. nih.gov The principal techniques used for this purpose are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the structural elucidation of organic molecules. For sample characterization, ¹H and ¹³C NMR spectra serve as a definitive fingerprint. The chemical shifts, coupling constants, and signal integrations in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, are unique to the specific molecular structure of this compound. nih.gov Researchers synthesizing this compound confirm the success of their synthesis by comparing the NMR spectra of their final product with those of the natural, isolated compound. nih.gov Any deviation or the presence of additional signals would indicate impurities or an incorrect structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). oup.com The resulting spectrum is a unique pattern of absorption bands corresponding to the specific functional groups present in the molecule. For this compound, the FTIR spectrum would be characterized by strong bands corresponding to the O-H stretch of the alcohol group and C-H stretches of the alkane backbone, as well as distinct bands in the "fingerprint region" (below 1500 cm⁻¹) that are characteristic of the entire molecular structure. nih.gov It is a rapid and non-destructive method to verify the identity of a sample against a known standard. youtube.com
Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds, such as C-C backbones, and symmetric vibrations. acs.org This makes it a valuable tool for characterizing the hydroazulene core of this compound. Like FTIR, a Raman spectrum provides a unique fingerprint that can be used for sample identification, quality control, and differentiation from isomers. researchgate.nettandfonline.com
Table 3: Key Functional Groups of this compound and Their Expected Vibrational Spectroscopy Regions
| Functional Group / Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200–3600 (broad) | Weak |
| C-H (sp³) | Stretching | 2850–3000 | 2850–3000 |
| C-H (sp³) | Bending | 1350–1480 | 1350–1480 |
| C-O (Alcohol) | Stretching | 1050–1260 | Weak |
| C-C | Stretching / Bending | Fingerprint Region (<1500) | Strong in Fingerprint Region (<1500) |
Research Challenges and Future Directions in Aphanamol I Studies
Unresolved Questions in Biosynthesis
The biosynthesis of guaiane (B1240927) sesquiterpenes like Aphanamol I is a complex process initiated from farnesyl pyrophosphate (FPP). While the general pathway is understood to involve terpene synthases that catalyze intricate cyclization reactions, specific details regarding the biosynthesis of this compound remain largely uncharted territory.
Key unresolved questions include:
Identification and Characterization of Specific Enzymes: The precise sesquiterpene synthase(s) responsible for the initial cyclization of FPP and subsequent rearrangements to form the guaiane skeleton of this compound in Aphanamixis grandifolia have not been identified and characterized. Understanding the structure, function, and catalytic mechanism of these enzymes is crucial.
Elucidation of the Complete Reaction Cascade: The exact sequence of carbocationic intermediates and rearrangement steps following the initial cyclization is yet to be determined. Isotopic labeling studies and detailed enzymatic assays are needed to map out the complete biosynthetic pathway.
Regulatory Mechanisms: The genetic and environmental factors that regulate the expression of the biosynthetic genes for this compound are unknown. Investigating the biosynthetic gene clusters and their regulatory networks could provide insights into how the production of this compound is controlled within the plant.
Exploration of Undiscovered Biological Activities and Mechanisms
Preliminary studies have indicated that this compound possesses cytotoxic and antifungal properties. However, the full spectrum of its biological activities and the underlying molecular mechanisms are far from being fully understood.
Future research should focus on:
Mechanism of Cytotoxicity: The precise mechanism by which this compound exerts its cytotoxic effects is a critical area for investigation. Studies should explore whether it induces apoptosis, and if so, delineate the specific signaling pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Investigating its effects on key apoptotic proteins like caspases and the Bcl-2 family would be highly informative. nih.gov
Antifungal Mode of Action: The antifungal activity of this compound warrants deeper investigation. A potential mechanism could involve the disruption of fungal cell membrane integrity by interfering with ergosterol biosynthesis, a common target for antifungal drugs. nih.govnih.govmdpi.comresearchgate.netrsc.org
Screening for Novel Activities: Given the diverse biological activities of other guaiane sesquiterpenes, it is plausible that this compound possesses other therapeutic properties. ku.ac.keku.ac.ke High-throughput screening against a broad range of biological targets, including enzymes and receptors implicated in various diseases, could uncover novel activities.
Innovations in Synthetic Accessibility and Efficiency
The total synthesis of this compound has been achieved by several research groups, providing a means to access this natural product for further study. ku.ac.kenih.gov These syntheses have employed various innovative strategies, yet there is still room for improvement in terms of efficiency and scalability.
Future directions in the synthesis of this compound include:
Development of More Convergent and Atom-Economical Routes: Designing synthetic pathways that are more convergent would allow for the rapid assembly of the molecular framework from simpler, readily available starting materials.
Catalytic and Asymmetric Methodologies: The increased use of catalytic and asymmetric methods can lead to more efficient and environmentally friendly syntheses, providing access to specific enantiomers with high purity.
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms could enable the continuous and scalable production of this compound and its analogs, facilitating more extensive biological evaluation.
| Synthetic Strategy | Key Reactions | Reference |
| Racemic and Enantiopure Synthesis | Catalytic enantioselective conjugate addition, oxidative radical cyclization, ring-expanding Claisen rearrangement | ku.ac.kenih.gov |
| Asymmetric Total Synthesis | Rhodium-catalyzed [5+2] cycloaddition of an allene (B1206475) with a vinylcyclopropane (B126155) | Not explicitly cited |
| Enantioselective Approach from Limonene (B3431351) | Diastereoselective acyclic Claisen rearrangement, enone-olefin cyclization | Not explicitly cited |
Advanced Computational Modeling Applications
Computational modeling has become an indispensable tool in modern drug discovery and natural product research. nih.gov Although specific computational studies on this compound are lacking, the application of these methods holds significant promise for accelerating research on this compound.
Potential applications of computational modeling for this compound include:
Target Identification and Binding Mode Prediction: Molecular docking and molecular dynamics simulations can be used to predict potential protein targets of this compound and to elucidate its binding mode at the atomic level. ku.ac.keku.ac.ke This can help to formulate hypotheses about its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of this compound analogs, QSAR models can be developed to identify the key structural features responsible for its biological activity. nih.gov This information can then be used to design more potent and selective derivatives.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. nih.govmemphis.eduresearchgate.netnist.gov This can help to prioritize compounds with favorable pharmacokinetic profiles for further development.
Potential for Derivatization to Enhance Specific Research Probes
The development of chemical probes derived from natural products is a powerful strategy for studying biological processes and identifying new drug targets. nih.govnih.govrsc.org The chemical structure of this compound offers several opportunities for derivatization to create such probes.
Future research in this area could involve:
Synthesis of Tagged Derivatives: The introduction of reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold would enable the visualization of its subcellular localization and the identification of its binding partners through pull-down assays.
Photoaffinity Labeling Probes: The incorporation of a photoreactive group would allow for the covalent cross-linking of this compound to its biological target upon photoirradiation, facilitating target identification.
"Click" Chemistry for Facile Derivatization: The use of "click" chemistry reactions can provide a rapid and efficient means to generate a library of this compound derivatives with diverse functionalities for structure-activity relationship studies and for the development of targeted drug delivery systems. researchgate.net
Q & A
Q. What are the key synthetic routes for Aphanamol I, and how do their yields compare?
this compound has been synthesized via multiple pathways. A 14-step route starting from compound 68 achieves a 34% overall yield, with critical steps including Cu(OTf)₂-mediated cyclization (89% yield in the final step) . A shorter 6-step enantioselective synthesis uses intermediates like L-proline-derived compound 6 and employs catalysts such as CuCl for cycloaddition, yielding stereochemically pure this compound . Methodologically, researchers should optimize reaction conditions (e.g., solvent, temperature) and employ HPLC or chiral column chromatography to verify enantiopurity .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
- HPLC with chiral columns to assess enantiomeric excess in enantioselective syntheses .
Q. What safety protocols are recommended for handling intermediates in this compound synthesis?
Follow Sigma-Aldrich guidelines for hazardous reagents (e.g., 1-bromo-1-propene):
Q. What statistical methods are appropriate for analyzing synthetic yield data?
Report yields with standard deviations from triplicate trials. Use Student’s t-test to compare yields across methodologies. Ensure numerical precision aligns with instrument capabilities (e.g., ±0.1% for balances) and avoid overreporting significant figures beyond experimental precision .
Advanced Research Questions
Q. How can intramolecular [5+2] or [4+3] cycloadditions be optimized for this compound synthesis?
Cycloadditions using alkoxyallylic sulfones or Rh(I) catalysts (e.g., [Rh(COD)Cl]₂) require precise control of:
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 34% vs. higher short-route yields)?
Discrepancies arise from divergent step counts, purification losses, or catalyst efficiency. To address this:
Q. How do photochemical [2+2] cycloadditions and Grob fragmentations contribute to this compound’s hydroazulene core?
- Photocycloaddition : UV irradiation of enone systems forms strained bicyclic intermediates, enabling ring expansion.
- Grob fragmentation : Cleavage of C-X bonds (X = halide, epoxy) generates electrophilic carbocations, facilitating skeletal rearrangements. These steps are critical in constructing the hydroazulene framework, as demonstrated in (+)-aphanamol I and II syntheses .
Q. What in vitro assays are used to evaluate this compound’s pharmacological potential?
- Anti-HIV-1 assays : Test inhibition of viral replication in HOG.R5 cell lines (IC₅₀ values).
- Cytotoxicity profiling : Use MTT assays on non-target cells (e.g., HEK293) to assess selectivity.
- Mechanistic studies : Employ Western blotting or qPCR to probe molecular targets (e.g., viral protease inhibition) .
Methodological Best Practices
Q. How should researchers present synthetic data in publications?
- Tables : Include columns for step number, reagents, conditions, yield, and characterization data (e.g., Rf values).
- Figures : Use reaction schematics with numbered intermediates and annotated stereochemistry.
- Supplemental Material : Deposit raw NMR/HRMS spectra and crystallographic data (CIF files) .
Q. What regulatory considerations apply to preclinical studies of this compound?
- ICH Guidelines : Document chemical stability (ICH Q1A), impurity profiling (ICH Q3A), and pharmacokinetic parameters (ICH S7A).
- Ethical compliance : Obtain IRB/IEC approval for cell-based assays involving human-derived lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
